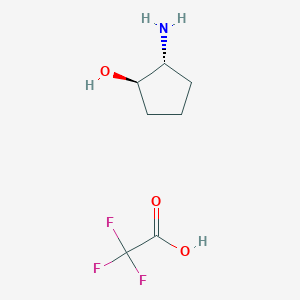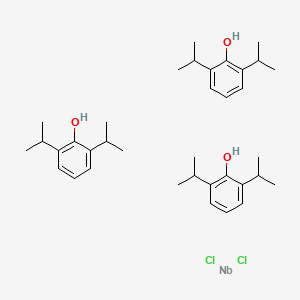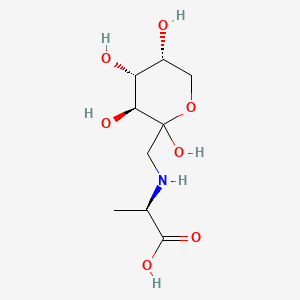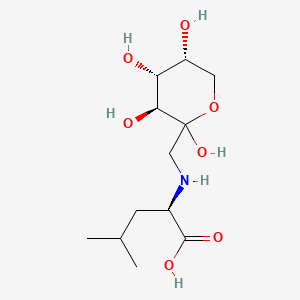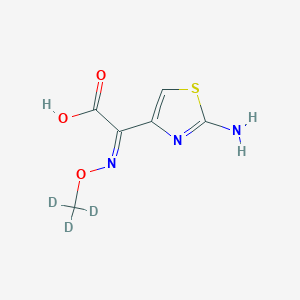
2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3
Übersicht
Beschreibung
"2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3" is a compound of interest in synthetic chemistry, particularly in the development of novel organic compounds and materials with potential applications across various fields. Its synthesis, molecular structure, and properties have been explored to understand its characteristics and potential uses further.
Synthesis Analysis
The synthesis of derivatives related to "2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3" involves condensation and hydrolysis reactions, utilizing specific starting materials under optimal conditions to achieve high yield and purity. For instance, (Z)-2-amino-{[2-(1,1-dimethylethoxy)-2-oxoethoxy] imino}-4-thiazoleacetic acid was synthesized by condensation and hydrolysis reaction, using allyl 2-(2-amino-4-thiazolyl)-2-syn-hydroxyiminoacetate and t-butyl bromoacetate as starting materials, achieving a yield of 77% and purity of 97.3% (Tang Lin-sheng, 2006).
Molecular Structure Analysis
The molecular structure of "2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3" and its derivatives has been characterized through various analytical techniques, including crystallography, which provides insight into the compound's conformation and intermolecular interactions. Crystallographic data for a related compound, methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, revealed two independent conformations differing by the rotational positions of their methoxymethyl substituents, dominated by hydrogen bonding involving the amine hydrogen atoms (A. Kennedy et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving "2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3" derivatives are diverse, including condensation with various reagents under specific conditions to yield targeted products. An example includes the synthesis of (Z)-2-(2-Amino-4-thiazolyl)-2-[[(Z)-(t-butoxycarbonyl)methoxy]imino]acetic acid 2-benzothiazolyl thioester by condensing specific precursors, demonstrating the compound's reactivity and potential for producing complex molecules (Yin Shu-mei, 2006).
Wissenschaftliche Forschungsanwendungen
Antibiotic Synthesis : A study by Woulfe & Miller (1985) explored the synthesis of substituted acids using this compound. These acids showed significant activity against Gram-negative bacteria, demonstrating potential in antibiotic development.
Cephem Antibiotics : Another research Tatsuta et al. (1994) described the preparation of a Z-isomer of this compound, which is a common acyl moiety in clinically useful cephem antibiotics.
Synthesis Improvement : Shi Gang (2011) studied the improved synthesis of this compound under various conditions, achieving high purity and yield, which is crucial for its application in various fields (Shi Gang, 2011).
Solubility Studies : Research by Song et al. (2010) and Liu et al. (2011) determined the solubility of this compound in various solvents, which is fundamental for its practical applications in chemical syntheses.
Electrochemical Applications : A study by Zhang, Yang, & Wang (2013) focused on the electrochemical synthesis of a copolymer involving this compound for the determination of dopamine, uric acid, and nitrite, indicating its potential in sensor technology.
Ion Detection : Gupta, Singh, & Gupta (2008) developed a terbium(III)-selective sensor using a derivative of this compound, demonstrating its application in environmental and medicinal sample analysis (Gupta, Singh, & Gupta, 2008).
Copper Ion Detection : Zhao et al. (2010) utilized a polymer based on this compound for the electrochemical detection of copper(II) ions, highlighting its utility in environmental monitoring (Zhao et al., 2010).
Eigenschaften
IUPAC Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c1-12-9-4(5(10)11)3-2-13-6(7)8-3/h2H,1H3,(H2,7,8)(H,10,11)/b9-4-/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLARCUDOUOQRPB-NGBQFORISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3 | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

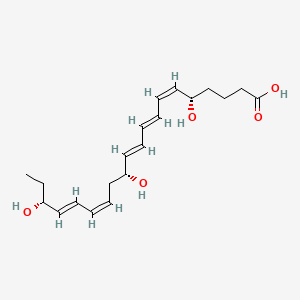

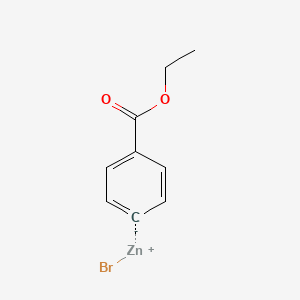
![cis-Hexahydro-cyclopenta[c]pyrrol-4-one](/img/structure/B1147475.png)
